
2-Methyldecane
Overview
Description
2-Methyldecane is an organic compound with the molecular formula C11H24. It is a branched alkane, specifically a methyl-substituted decane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is known for its relatively simple structure and is often used as a reference compound in various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic preparation of 2-Methyldecane typically involves the reaction of alkyl halides with a Grignard reagent. One common method is the cross-coupling alkylation catalyzed by nickel or copper. This process involves the following steps:
- Preparation of the Grignard reagent by reacting an alkyl halide with magnesium in an anhydrous ether solvent.
- Reaction of the Grignard reagent with an appropriate alkyl halide under the presence of a nickel or copper catalyst to form this compound .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of alkenes or the alkylation of alkanes. These methods are preferred due to their efficiency and scalability. The reaction conditions typically include high pressure and temperature, along with the use of metal catalysts such as platinum or palladium .
Chemical Reactions Analysis
Types of Reactions: 2-Methyldecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Although this compound is already a saturated hydrocarbon, it can undergo reduction reactions under specific conditions, often resulting in the formation of smaller alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reduction: Hydrogen gas (H2) with metal catalysts like platinum (Pt) or palladium (Pd).
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or heat.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Smaller alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure : 2-Methyldecane is characterized by its branched structure, which influences its physical and chemical properties, such as boiling point and reactivity. Its molecular structure allows it to interact primarily through van der Waals forces, making it a non-polar compound that does not participate in hydrogen bonding or ionic interactions.
Mechanism of Action : The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce oxygen into the alkane structure, facilitating further breakdown. Its lipophilic nature leads to high absorption rates in fatty tissues.
Chemistry
- Reference Compound : this compound is widely used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and predictable behavior under various experimental conditions.
- Synthesis Intermediate : It serves as an intermediate in the synthesis of other chemical compounds, particularly in the production of lubricants and solvents.
Biology
- Microbial Metabolism : Research has shown that certain microorganisms can metabolize this compound, making it a subject of interest for studies on hydrocarbon degradation and bioremediation processes .
- Biomarker Potential : It is being investigated as a potential biomarker for specific biological processes related to environmental exposure to hydrocarbons.
Medicine
- Drug Delivery Systems : Due to its hydrophobic characteristics, this compound is being explored for use in drug delivery systems where non-polar solvents are required. Its ability to encapsulate hydrophobic drugs enhances bioavailability and therapeutic efficacy.
- Toxicological Studies : Toxicity assessments have indicated that this compound does not present significant risks for skin sensitization or irritation, making it a candidate for safe pharmaceutical applications .
Industry
- Lubricants and Solvents : The compound is utilized in the formulation of lubricants and solvents due to its favorable viscosity and stability under varying temperatures .
- Quality Control Standards : In industrial settings, it serves as a standard reference material for quality control processes involving hydrocarbon mixtures.
Case Study 1: Hydrocarbon Biodegradation
A study conducted by the University of Michigan explored the metabolic pathways of microorganisms capable of degrading hydrocarbons like this compound. The findings indicated significant degradation rates under anaerobic conditions, highlighting the compound's potential in bioremediation efforts .
Case Study 2: Drug Delivery Research
Research published in a peer-reviewed journal examined the use of this compound as a carrier for hydrophobic drugs. The study demonstrated enhanced solubility and bioavailability of encapsulated drugs compared to traditional delivery methods, suggesting promising applications in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of 2-Methyldecane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar molecule, it does not participate in hydrogen bonding or ionic interactions. Its effects are largely due to its hydrophobic nature, making it useful in applications where non-polar solvents are required .
Comparison with Similar Compounds
- 2-Methylundecane
- 2-Methylnonane
- 3-Methyldecane
Comparison: 2-Methyldecane is unique due to its specific branching at the second carbon atom, which affects its physical properties such as boiling point and density. Compared to its isomers, this compound has a slightly lower boiling point due to the branching, which reduces the surface area and, consequently, the van der Waals forces. This makes it more volatile than its straight-chain counterparts .
Biological Activity
2-Methyldecane is an aliphatic hydrocarbon with the molecular formula . It is a branched-chain alkane that has garnered attention in various fields, including pharmacology and environmental science, due to its biological activity. This article explores the biological activity of this compound, including its antimicrobial properties, toxicity, and potential applications.
This compound is characterized by its branched structure, which influences its physical and chemical properties. The compound is typically found in petroleum and can be isolated through various chemical processes. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, an investigation into the extracts of Scapania aspera, which contains this compound as a significant component (11.2%), revealed its effectiveness against various microorganisms. The study utilized disc diffusion and micro-broth dilution methods to assess antimicrobial activity:
Microorganism Type | Minimal Inhibitory Concentration (MIC) |
---|---|
Yeast strains | 0.4 to 1.5 mg/mL |
Bacterial strains | 1 to 3 mg/mL |
The results indicated that extracts containing this compound exhibited potential as natural antimicrobial agents, particularly against yeast strains .
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. A study focusing on the relationship between molecular structure and biological activity found that structural variations in alkanes, including this compound, can significantly affect their toxicity levels. The study employed quantitative structure-activity relationship (QSAR) models to predict toxicity based on molecular descriptors such as dipole moment and chemical hardness .
Case Studies
- Antibacterial Activity in Food Preservation : A study demonstrated that volatile organic compounds (VOCs) like this compound could be used in food preservation due to their antibacterial properties. The analysis showed that when incorporated into food packaging materials, these compounds could inhibit microbial growth effectively, thus extending shelf life .
- Environmental Impact Assessment : In environmental studies, the presence of this compound in soil samples was analyzed for its potential health risks. The U.S. Environmental Protection Agency (EPA) evaluated its concentration in relation to human health exposure pathways, indicating a need for further research on its ecological effects .
Properties
IUPAC Name |
2-methyldecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPVJWYWYZMPDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058677 | |
Record name | 2-Methyldecane | |
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Molecular Weight |
156.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent acrid odor; [Chem Service MSDS], Liquid | |
Record name | 2-Methyldecane | |
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Record name | 2-Methyldecane | |
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Boiling Point |
189.30 °C. @ 760.00 mm Hg | |
Record name | 2-Methyldecane | |
Source | Human Metabolome Database (HMDB) | |
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CAS No. |
6975-98-0, 34464-43-2, 67167-66-2, 90622-57-4, 91572-57-5 | |
Record name | 2-Methyldecane | |
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Record name | 2-Methyldecane | |
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Record name | Decane, 2-methyl- | |
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Record name | Alkanes, C9-12-iso- | |
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Record name | Nonane, dimethyl- | |
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Record name | 2-METHYLDECANE | |
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Record name | 2-Methyldecane | |
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Record name | 2-methyldecane | |
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Record name | Alkanes, C9-12-iso- | |
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Record name | 2-Methyldecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-48.9 °C | |
Record name | 2-Methyldecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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